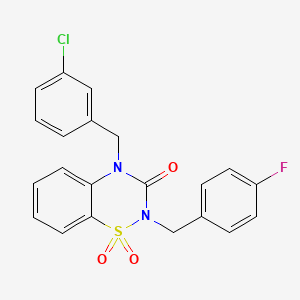
4-(3-chlorobenzyl)-2-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-chlorobenzyl)-2-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H16ClFN2O3S and its molecular weight is 430.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(3-chlorobenzyl)-2-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS Number: 941928-76-3) is a compound with notable biological activity that has been the subject of various studies. This article aims to provide a detailed analysis of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H16ClFN2O3S
- Molecular Weight : 430.9 g/mol
The structure features a benzothiadiazinone core which is significant for its biological activity.
Antiepileptic Activity
Recent studies have highlighted the potential antiepileptic properties of related compounds in the benzothiadiazinone class. For instance, a structurally similar compound demonstrated significant neuroprotective effects in animal models of epilepsy. It was found to modulate neurotransmitter levels and reduce oxidative stress in the brain, suggesting a mechanism that may be applicable to this compound as well .
Neuroprotective Effects
The compound's potential neuroprotective effects can be attributed to its ability to scavenge reactive oxygen species (ROS) and modulate neuroinflammatory pathways. Studies have shown that compounds with similar structures can inhibit the release of inflammatory mediators such as TNF-α and nitric oxide, contributing to their neuroprotective profiles .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Modulation of Neurotransmitter Levels : Similar compounds have been shown to increase levels of serotonin and other neuroactive substances while decreasing inhibitory neurotransmitters like GABA in models of epilepsy .
- Oxidative Stress Reduction : The ability to reduce oxidative stress through ROS scavenging is critical for neuroprotection and may play a significant role in its pharmacological effects .
In Vivo Studies
In studies involving animal models (e.g., zebrafish), compounds structurally related to this compound have shown promise in reducing seizure frequency and severity. These studies typically measure behavioral changes alongside biochemical markers of oxidative stress and inflammation.
| Study | Model | Findings |
|---|---|---|
| Study A | Zebrafish | Reduced seizure-like behaviors; increased serotonin levels |
| Study B | Mouse | Decreased oxidative stress markers; improved cognitive function |
In Vitro Studies
In vitro assays have demonstrated that related benzothiadiazinones exhibit cytotoxic effects against various cancer cell lines while sparing normal cells. This selectivity suggests potential applications in cancer therapy.
特性
IUPAC Name |
4-[(3-chlorophenyl)methyl]-2-[(4-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O3S/c22-17-5-3-4-16(12-17)13-24-19-6-1-2-7-20(19)29(27,28)25(21(24)26)14-15-8-10-18(23)11-9-15/h1-12H,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIJXDIYOQGCIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)N(S2(=O)=O)CC3=CC=C(C=C3)F)CC4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













